molecular formula C13H20NO2P B14326952 N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine CAS No. 111830-18-3

N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine

Cat. No.: B14326952
CAS No.: 111830-18-3
M. Wt: 253.28 g/mol
InChI Key: YVLGKJPVHAXLBT-UHFFFAOYSA-N
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Description

N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is an organic compound that belongs to the class of phosphorinanamines. This compound features a unique structure with a dioxaphosphinan ring, which is a six-membered ring containing both oxygen and phosphorus atoms. The presence of ethyl, dimethyl, and phenyl groups attached to the nitrogen and phosphorus atoms adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of a suitable phosphorinan precursor with ethylamine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The presence of the dioxaphosphinan ring and the attached functional groups allows the compound to interact with different pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylamine: A simpler amine with similar reactivity but lacking the dioxaphosphinan ring.

    5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: A related compound with a similar ring structure but different functional groups.

Uniqueness

N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is unique due to its combination of the dioxaphosphinan ring and the specific ethyl, dimethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

111830-18-3

Molecular Formula

C13H20NO2P

Molecular Weight

253.28 g/mol

IUPAC Name

N-ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine

InChI

InChI=1S/C13H20NO2P/c1-4-14(12-8-6-5-7-9-12)17-15-10-13(2,3)11-16-17/h5-9H,4,10-11H2,1-3H3

InChI Key

YVLGKJPVHAXLBT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)P2OCC(CO2)(C)C

Origin of Product

United States

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